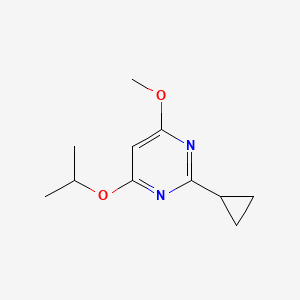
2-Cyclopropyl-4-isopropoxy-6-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-4-isopropoxy-6-methoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-isopropoxy-6-methoxypyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable methoxy-substituted pyrimidine precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-4-isopropoxy-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or isopropoxy positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with new functional groups replacing the methoxy or isopropoxy groups.
Applications De Recherche Scientifique
2-Cyclopropyl-4-isopropoxy-6-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.
Biological Research: It is used as a tool compound to study the effects of pyrimidine derivatives on cellular processes and enzyme activities.
Industrial Chemistry: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-4-isopropoxy-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. In medicinal applications, it may act as an inhibitor of key enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclopropyl-4-methoxy-6-(1-methylethoxy)pyrimidine
- 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid
- 5-Bromo-2-cyclopropyl-4-isobutyl-6-methoxypyrimidine
Uniqueness
2-Cyclopropyl-4-isopropoxy-6-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and lipophilicity, while the isopropoxy and methoxy groups contribute to its reactivity and potential interactions with biological targets.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-cyclopropyl-4-methoxy-6-propan-2-yloxypyrimidine |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)15-10-6-9(14-3)12-11(13-10)8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clé InChI |
SGOGLMIMJWHOQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC(=NC(=C1)OC)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13104650.png)

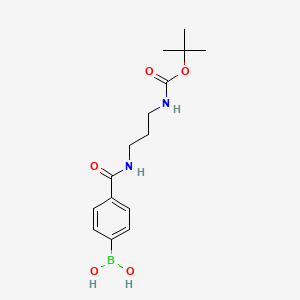

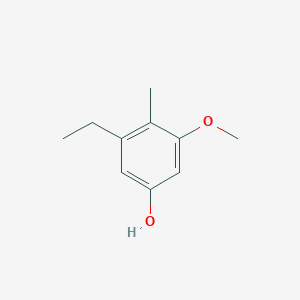
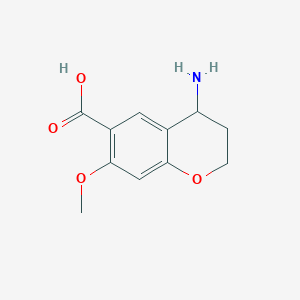
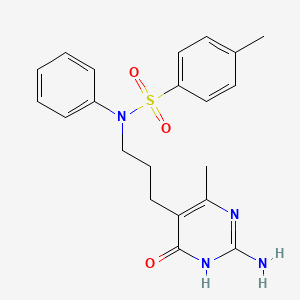

![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide](/img/structure/B13104691.png)
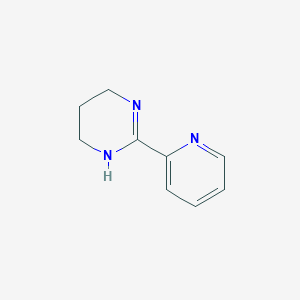
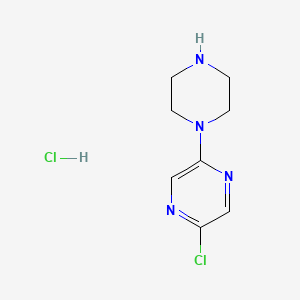
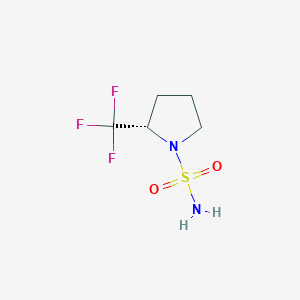
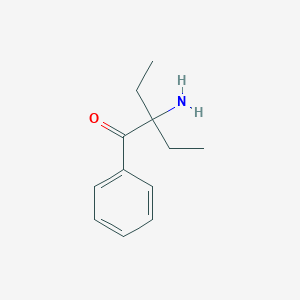
![2H-Imidazo[4,5-d][1,2,3]oxadiazole](/img/structure/B13104747.png)
